
3-Bromo-2-hydrazinylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-2-hydrazinylpyridine involves the reaction of 2-bromo-3-nitropyridine with hydrazine, the reaction of 3-bromo-2-picoline with hydrazine, and the reaction of 3,5-dibromopyridazine with hydrazine .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-hydrazinylpyridine is C5H6BrN3. The average mass is 188.025 Da and the monoisotopic mass is 186.974503 Da .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2-hydrazinylpyridine have been studied using both DFT and HF methods. The molecular structures of the title compound have been optimized. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2-hydrazinylpyridine has a molecular formula of C5H6BrN3 and a molecular weight of 188.03 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
3-Bromo-2-hydrazinylpyridine plays a significant role in the synthesis of various chemical compounds. For instance, it has been used in the bromination of benzylidene 2-pyridylhydrazone, leading to compounds like benzylidene 2-(N-bromopyridylium)-hydrazone bromide. This compound exhibits the properties typical of N-bromo-compounds, and its manipulation can lead to the formation of various other compounds like 3-phenyl-s-triazolo[4,3-a]pyridine (Gibson, 1963).
Additionally, the reaction of 3-bromo-2-hydrazinylpyridine with other substances like acetic acid or sodium acetate has been observed to produce unique compounds. Such reactions offer insights into the versatility and reactivity of this chemical in various contexts, paving the way for the synthesis of novel compounds (Zwart & Wibaut, 2010).
Applications in Heterocyclic Synthesis
3-Bromo-2-hydrazinylpyridine is also pivotal in the field of heterocyclic synthesis. It has been used in the creation of thienopyrimidines, a class of heterocyclic compounds. These thienopyrimidines have been synthesized through a variety of reactions, showcasing the adaptability of 3-bromo-2-hydrazinylpyridine in forming structurally diverse and complex molecules. This adaptability is crucial for advancing research in heterocyclic chemistry and developing new therapeutic agents (Madkour et al., 2009).
Role in Metal-Complexing Molecules
Further research has highlighted the use of 3-Bromo-2-hydrazinylpyridine in the preparation of metal-complexing molecules. These molecules have significant implications in fields like catalysis and material science. The ability to efficiently synthesize such molecules can lead to advances in various applications, including the development of new catalysts and materials with novel properties (Schwab, Fleischer, & Michl, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSXMSCIRLMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679502 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydrazinylpyridine | |
CAS RN |
54231-41-3 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


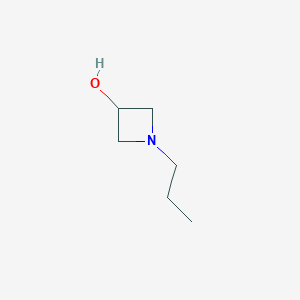
![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)

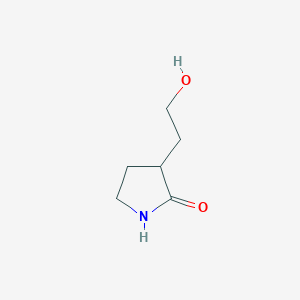

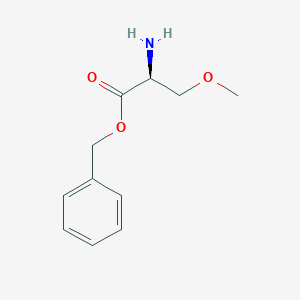
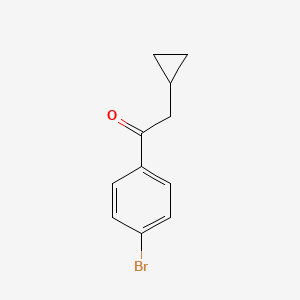
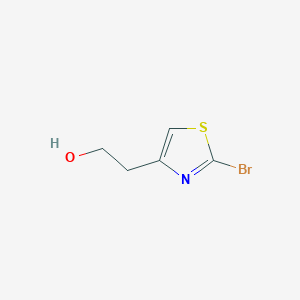

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)
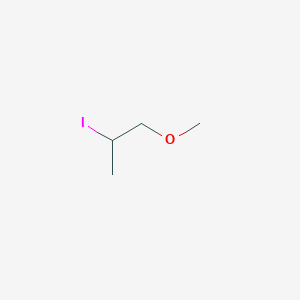

amine](/img/structure/B1524044.png)